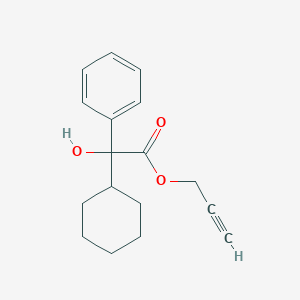
Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate typically involves the esterification of phenylcyclohexylglycolic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The hydroxy group in Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium hydride in polar aprotic solvents.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted propargyl derivatives.
Scientific Research Applications
Chemistry: Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions due to its reactive propargyl group.
Industry: In the industrial sector, Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenylcyclohexylglycolic Acid: Lacks the propargyl group, resulting in different reactivity and applications.
Propargyl Alcohol: Simpler structure with only the propargyl group, used primarily as a reagent in organic synthesis.
Cyclohexylphenylacetate: Lacks the hydroxy group, affecting its chemical properties and reactivity.
Uniqueness: Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the propargyl group, in particular, allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3,5-6,9-10,15,19H,4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCXHIWBCITDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















